D-Galactosamine 1-phosphate

概要

説明

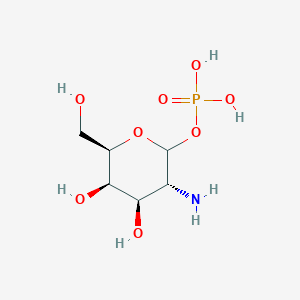

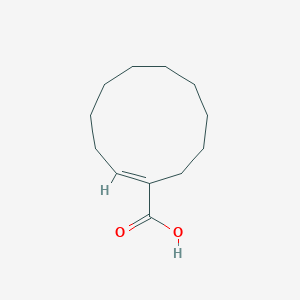

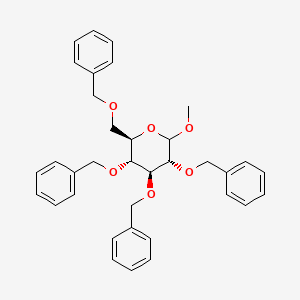

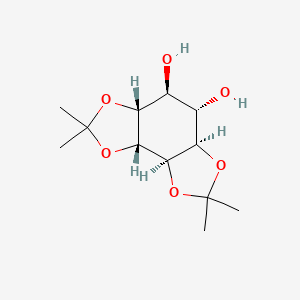

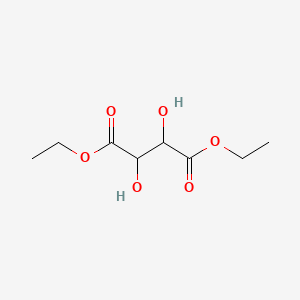

D-Galactosamine 1-phosphate is a bioactive molecule with the capacity to seamlessly integrate into glycoconjugates and polysaccharides . It is a galactosamine phosphate that is D-galactosamine substituted at position 1 by a monophosphate group .

Synthesis Analysis

In the Leloir pathway, galactosamine is metabolized into galactosamine-1-phosphate by galactokinase . This pathway describes the synthesis of precursors for glycosaminoglycans (GAGs) in fibroblasts . The synthesis of UDP-N-acetyl-α-D-galactosamine and UDP-N-acetyl-α-D-glucosamine involves a longer path .

Molecular Structure Analysis

The molecular formula of this compound is C6H14NO8P . Its molecular weight is 259.15 .

Chemical Reactions Analysis

In the Leloir pathway, galactosamine is metabolized into galactosamine-1-phosphate by galactokinase . This pathway leads to the synthesis of UDP-N-acetyl-α-D-galactosamine and UDP-N-acetyl-α-D-glucosamine . The enzyme N-acetylgalactosamine kinase catalyzes the reaction where ATP and N-acetyl-D-galactosamine are the substrates, and ADP and N-acetyl-alpha-D-galactosamine 1-phosphate are the products .

Physical and Chemical Properties Analysis

The molecular formula of this compound is C6H14NO8P . Its molecular weight is 259.15 .

科学的研究の応用

Metabolic Role in Liver

D-Galactosamine 1-phosphate plays a critical role in the metabolism of 2-amino-2-deoxy-D-galactose (galactosamine) in the liver, involving the formation of UDP-galactosamine, UDP-glucosamine, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine. Hexose-1-phosphate uridylyltransferase catalyzes the activation of galactosamine 1-phosphate to UDP-galactosamine and, after epimerization to UDP-glucosamine, forms glucosamine 1-phosphate as a precursor of UDP-N-acetylhexosamines. This enzymatic activity underscores a dual role in galactosamine metabolism, highlighting the importance of galactosamine 1-phosphate in cellular processes (Weckbecker & Keppler, 2005).

Galactosemia and Genetic Variation

Galactosemia, a condition related to allelic variations in the galactose-1-phosphate uridyltransferase gene, showcases the intricate relationship between genetic mutations and metabolic phenotypes. Mutations such as Q188R and K285N significantly impact enzyme activity, leading to severe biochemical phenotypes. This complexity underlines the role of galactose-1-phosphate metabolism in human health and disease. Understanding these genetic variations aids in comprehending the clinical diversity seen in galactosemia patients (Tyfield, 2000).

Enzymatic Pathways and Deficiencies

Deficiencies in enzymes such as galactokinase, uridylyltransferase, or epimerase, which are involved in the metabolism of galactose to glucose 1-phosphate, lead to galactosemia. These deficiencies underscore the critical metabolic role of this compound and related compounds, with clinical manifestations including intellectual retardation, liver dysfunction, and cataract formation. The elucidation of the three-dimensional structures of these enzymes enhances our understanding of their function and the metabolic consequences of their deficiencies (Holden, Rayment, & Thoden, 2003).

Neurological Implications in Galactosemia

The neurological and cognitive impairments observed in treated galactosemia patients suggest a complex multi-system disorder affecting numerous signaling pathways, including glycosylation and inflammatory pathways. The systemic dysregulation identified through microarray analysis and gene expression studies in patient-derived cells underscores the profound impact of galactose-1-phosphate metabolism dysregulation on neurological health (Coss et al., 2014).

Hepatoprotective Effects

Research exploring the hepatoprotective effects of certain compounds against D-galactosamine-induced liver injury provides insights into the therapeutic potential of targeting galactosamine 1-phosphate metabolism. These studies highlight the importance of antioxidant defense mechanisms in mitigating the hepatotoxic effects of D-galactosamine, possibly through the modulation of galactosamine 1-phosphate related metabolic pathways (Catal & Bolkent, 2008).

作用機序

Target of Action

D-Galactosamine-1-phosphate, also known as α-D-Galactosamine 1-phosphate, is a galactosamine phosphate that is D-galactosamine substituted at position 1 by a monophosphate group It’s known that galactosamine phosphates are involved in various biochemical processes, including the metabolism of carbohydrates and the synthesis of glycosaminoglycans .

Mode of Action

It’s known that galactosamine phosphates play a crucial role in the synthesis of glycosaminoglycans, which are essential components of various tissues, including cartilage . They interact with their targets, leading to changes in the biochemical processes of the cell .

Biochemical Pathways

D-Galactosamine-1-phosphate is involved in the galactose metabolism pathway . It’s known that galactosamine can be metabolized in the liver, and at large doses, it results in the production of reactive oxygen species (ROS) and a decline in the liver’s antioxidant system . .

Result of Action

It’s known that galactosamine can induce hepatitis in rodent liver for research purposes, resulting in necrosis and inflammation of the liver . This type of tissue damage triggered by galactosamine resembles drug-induced liver disease in humans .

Safety and Hazards

将来の方向性

The N-acetylgalactosamine kinase enzyme, which catalyzes the reaction producing N-acetyl-alpha-D-galactosamine 1-phosphate, belongs to the family of transferases. This enzyme and its reactions could be a subject for future research . Additionally, the use of synthetic N-acetyl galactosamine (GalNAc) terminated ligands, which are key features of most oligonucleotide therapeutics, could be a direction for future research .

生化学分析

Biochemical Properties

D-Galactosamine-1-phosphate is involved in several biochemical reactions. It is primarily synthesized from galactosamine by the enzyme galactokinase and is further converted into UDP-galactosamine by UDP-galactose uridyltransferase . This compound interacts with various enzymes and proteins, including UDP-galactose uridyltransferase, which catalyzes the conversion of D-Galactosamine-1-phosphate to UDP-galactosamine . Additionally, it is involved in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions.

Cellular Effects

D-Galactosamine-1-phosphate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, D-Galactosamine-1-phosphate is known to induce hepatotoxicity by depleting the energy source of hepatocytes, leading to disruption in hepatocyte metabolism . This compound also affects the synthesis of RNA and proteins by lowering the intracellular pool of uracil nucleotides .

Molecular Mechanism

The molecular mechanism of D-Galactosamine-1-phosphate involves its conversion into UDP-galactosamine, which leads to the accumulation of UDP-galactosamine within cells and a decrease in uridine triphosphate (UTP), UDP, and uridine monophosphate (UMP) levels . This depletion of high-energy molecules disrupts hepatocyte metabolism and interferes with glycogen synthesis. Additionally, overexpression of pro-inflammatory cytokines, such as tumor necrosis factor (TNFα) and NFκB-dependent inducible nitric oxide synthase (iNOS), plays a role in the damage to liver cells induced by D-Galactosamine-1-phosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Galactosamine-1-phosphate change over time. This compound is known to induce acute liver injury and hepatotoxicity in animal models . The stability and degradation of D-Galactosamine-1-phosphate can influence its long-term effects on cellular function. For example, in studies involving rats, D-Galactosamine-1-phosphate has been shown to cause significant liver damage within hours of administration . Over time, the compound’s effects can lead to chronic liver injury and fibrosis.

Dosage Effects in Animal Models

The effects of D-Galactosamine-1-phosphate vary with different dosages in animal models. At lower doses, it can cause mild hepatotoxicity, while higher doses can lead to severe liver damage and even fulminant hepatic failure . For instance, in mice, a dose of 700 mg/kg of D-Galactosamine-1-phosphate combined with 10 μg/kg of lipopolysaccharide (LPS) can induce significant liver injury . Toxic or adverse effects at high doses include increased serum transaminases, necrosis, and inflammation .

Metabolic Pathways

D-Galactosamine-1-phosphate is involved in the metabolic pathways of amino sugars. It is primarily metabolized through the Leloir pathway, where it is converted into D-Galactosamine-1-phosphate by galactokinase and further into UDP-galactosamine by UDP-galactose uridyltransferase . This pathway is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions .

Transport and Distribution

The transport and distribution of D-Galactosamine-1-phosphate within cells and tissues involve various transporters and binding proteins. This compound is transported into cells via specific transporters and is distributed within different cellular compartments . The localization and accumulation of D-Galactosamine-1-phosphate can affect its activity and function within cells.

Subcellular Localization

D-Galactosamine-1-phosphate is localized in specific subcellular compartments, which can influence its activity and function. For instance, the enzyme UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase, which is involved in the synthesis of glycoproteins, is localized in the cis Golgi apparatus . This localization is crucial for the proper functioning of D-Galactosamine-1-phosphate in glycoprotein synthesis.

特性

IUPAC Name |

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949296 | |

| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41588-64-1, 26401-96-7 | |

| Record name | Galactosamine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41588-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactosamine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3433604.png)